molecular formula C12H16O3 B117976 (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane CAS No. 133397-54-3

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Cat. No. B117976
M. Wt: 208.25 g/mol
InChI Key: UEOWFGJMGUIGHC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane” is a synthetic compound. It is also known as 4-(2-Methoxyethyl)phenol . It is used in the pharmaceutical industry and has been shown to have antihypertensive properties .


Synthesis Analysis

The synthesis of this compound involves the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide with the application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent . The bases used in this process include t-BuOK, KOH, and NaH under mild heating .


Molecular Structure Analysis

The molecular formula of this compound is C9H12O2 . The structure of the compound includes a phenol group attached to a methoxyethyl group .


Chemical Reactions Analysis

The compound is used to reduce high blood pressure, which may be due to its ability to block the action of angiotensin II, a potent vasoconstrictive hormone, by binding with its receptor . It has been shown to be more potent than metoprolol succinate and less toxic than hydroxylated compounds such as propranolol in pharmacokinetic studies .


Physical And Chemical Properties Analysis

The compound is white to pale cream to pale yellow to pale brown in color . It is available in the form of crystals or powder or crystalline powder or lumps . The melting point of the compound is between 40.0-47.0°C .

properties

IUPAC Name

(2R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=CC=C(C=C1)OC[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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